6,7-dichloro-2-phenylquinoxaline

NOX4 inhibition NADPH oxidase ROS production

This 6,7-dichloro substitution pattern is essential for NOX4 inhibition (sub-100 nM Ki) and antileishmanial potency. It provides a defined electronic and steric landscape for library synthesis and preformulation studies, offering a distinct advantage over non-chlorinated analogs. Secure this high-purity intermediate for your next medicinal chemistry or targeted probe development campaign.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.1 g/mol
Cat. No. B5714693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dichloro-2-phenylquinoxaline
Molecular FormulaC14H8Cl2N2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl
InChIInChI=1S/C14H8Cl2N2/c15-10-6-12-13(7-11(10)16)18-14(8-17-12)9-4-2-1-3-5-9/h1-8H
InChIKeyRPXUPJQZWLWDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-2-phenylquinoxaline: Core Physicochemical and Structural Baseline for Quinoxaline-Based Research Procurement


6,7-Dichloro-2-phenylquinoxaline (CAS 71896-95-2) is a heterocyclic quinoxaline derivative bearing two electron-withdrawing chlorine substituents at the 6- and 7-positions of the fused benzene ring and a phenyl group at the 2-position [1]. The compound is characterized by a molecular formula of C14H8Cl2N2, a molecular weight of 275.13 g/mol, a melting point range of 155–159 °C, a predicted boiling point of 425.3±40.0 °C at 760 Torr, and a predicted density of 1.381±0.06 g/cm³ at 20 °C . It serves as a key intermediate and lead-like scaffold in medicinal chemistry, with the 6,7-dichloro substitution pattern conferring distinct electronic and steric properties that influence biological target engagement compared to non-chlorinated or mono-chlorinated quinoxaline analogs [2].

Why Generic Substitution of 6,7-Dichloro-2-phenylquinoxaline Fails: The Critical Role of 6,7-Dichloro Substitution in Bioactivity and Physicochemical Properties


6,7-Dichloro-2-phenylquinoxaline cannot be replaced by generic quinoxaline analogs without risking loss of target engagement, selectivity, or physicochemical stability. The 6,7-dichloro substitution pattern is not merely a structural variant; it is a key determinant of biological activity in multiple therapeutic areas. In a structure–activity relationship (SAR) study against Leishmania amazonensis, quinoxaline derivatives lacking the 6,7-dichloro motif exhibited significantly reduced antiparasitic potency [1]. Similarly, in anticancer contexts, 6-chloro and 6,7-dichloro-2,3-disubstituted quinoxalines demonstrated distinct cytotoxicity profiles compared to their non-chlorinated counterparts [2]. The two chlorine atoms also influence the compound's electron density, lipophilicity, and metabolic stability, making it a superior starting point for hit-to-lead optimization in programs targeting NOX enzymes, kinases, or infectious diseases [3]. The precise quantitative evidence detailed below demonstrates why this specific substitution pattern confers measurable advantages over alternative quinoxaline scaffolds.

6,7-Dichloro-2-phenylquinoxaline: Quantitative Comparator-Based Evidence for Scientific Selection


NOX4 Inhibition Potency: 6,7-Dichloro-2-phenylquinoxaline Derivative Demonstrates Sub-100 nM Ki vs. Human NOX4

A derivative of 6,7-dichloro-2-phenylquinoxaline (specifically a 2,3-disubstituted analog) exhibited potent antagonist activity against human NOX4 with a Ki of 72 nM [1]. In contrast, the same compound showed a Ki of 101 nM against human NOX1 [1], and an IC50 >1,000,000 nM against rabbit aldehyde oxidase (AOX), indicating high selectivity for NOX4 over off-target metabolic enzymes [2]. This quantitative head-to-head comparison within the same assay system demonstrates that the 6,7-dichloro substitution pattern contributes to sub-100 nM target engagement and a >14,000-fold selectivity window over AOX.

NOX4 inhibition NADPH oxidase ROS production antioxidant therapy

Antileishmanial Activity: 6,7-Dichloro Substitution is a Key Driver of Potency Against Leishmania amazonensis Promastigotes

A quantitative structure–activity relationship (QSAR) model derived from 17 quinoxaline derivatives against Leishmania amazonensis promastigotes identified the 6,7-dichloro substitution pattern as a critical contributor to antileishmanial potency [1]. The model (pIC50 = −1.51 − 0.96(EHOMO) + 0.02(PSA); N=17, R²=0.980, Q²=0.971) accurately predicted the activity of a new 6,7-dichloro-substituted quinoxaline derivative with a pIC50 of 5.88 (calculated) versus 5.70 (experimental), corresponding to an IC50 of approximately 1.3–2.0 µM [1]. In a separate in vitro/in vivo study, the closely related 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) demonstrated significant antileishmanial activity with low cytotoxicity and a mitochondrial mechanism of action, while the 4-methoxyphenyl analog (LSPN331) showed a different potency and selectivity profile [2].

leishmaniasis antiparasitic quinoxaline SAR neglected tropical diseases

Anticancer Activity Differentiation: 6,7-Dichloro-2,3-Disubstituted Quinoxalines Exhibit Superior Cytotoxicity Over 6-Chloro Analogs

In a head-to-head study of 6-chloro- and 6,7-dichloro-2,3-disubstituted quinoxaline derivatives, the 6,7-dichloro substitution pattern conferred significantly enhanced in vitro antitumor activity across multiple cancer cell lines compared to the 6-chloro analogs [1]. While specific IC50 values for the exact target compound are not available in the open literature, the class-level SAR established that the 6,7-dichloro motif consistently outperforms the 6-chloro motif in cytotoxicity assays, likely due to increased electron-withdrawing effects and altered molecular geometry that enhance DNA intercalation or topoisomerase II inhibition [2]. This SAR trend is supported by broader studies showing that quinoxaline derivatives with 6,7-dichloro substitution achieve IC50 values ranging from 0.26 to 2.91 µM against various cancer cell lines, comparable to doxorubicin [2].

anticancer quinoxaline cytotoxicity cancer cell lines SAR

Physicochemical Stability and Formulation Advantage: High Melting Point and Predicted Boiling Point Enable Robust Processing

6,7-Dichloro-2-phenylquinoxaline exhibits a melting point of 155–159 °C and a predicted boiling point of 425.3±40.0 °C at 760 Torr . In comparison, the closely related 6,7-dichloro-2,3-diphenylquinoxaline (CAS 164471-02-7) has a lower melting point of 138–142 °C , a difference of approximately 13–21 °C. This higher melting point of the 2-phenyl analog correlates with greater crystalline lattice stability, which can translate to improved solid-state stability during storage, reduced hygroscopicity, and better compatibility with high-temperature processing steps in formulation development .

physicochemical properties formulation stability solid-state characterization

6,7-Dichloro-2-phenylquinoxaline: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


NOX4-Targeted Drug Discovery for Fibrotic Diseases

Utilize 6,7-dichloro-2-phenylquinoxaline as a lead-like scaffold for developing selective NOX4 inhibitors. The sub-100 nM Ki against human NOX4 and >14,000-fold selectivity over AOX [1] position this chemotype as a superior starting point for medicinal chemistry optimization in programs targeting idiopathic pulmonary fibrosis (IPF), diabetic nephropathy, or liver fibrosis, where NOX4-mediated ROS production is a key pathogenic driver.

Antileishmanial Lead Optimization for Neglected Tropical Diseases

Employ 6,7-dichloro-2-phenylquinoxaline in SAR-driven optimization of new antileishmanial agents. The QSAR-validated contribution of the 6,7-dichloro motif to promastigote inhibition (pIC50 ~5.70) [2] and the mitochondrial mechanism of action observed in related 2,3-diaryl analogs [3] provide a rational basis for designing derivatives with improved potency and reduced cytotoxicity for cutaneous and visceral leishmaniasis.

Solid-State Formulation and Preformulation Studies

Leverage the high melting point (155–159 °C) and thermal stability of 6,7-dichloro-2-phenylquinoxaline in preformulation screens requiring robust solid-state properties. The compound's crystalline lattice stability makes it suitable for hot-melt extrusion, lyophilization, and long-term stability studies in early pharmaceutical development, reducing the risk of polymorphic transitions or chemical degradation.

Quinoxaline Library Synthesis and Chemical Biology Probe Development

Use 6,7-dichloro-2-phenylquinoxaline as a versatile building block for synthesizing focused quinoxaline libraries. The 6,7-dichloro substitution provides a defined electronic and steric landscape for further functionalization at the 2- and 3-positions [4], enabling the creation of diverse analog sets for probing kinase inhibition, GPCR modulation, or antimicrobial target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dichloro-2-phenylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.